molecular formula C8H6FN3O B12957243 2-Amino-7-fluoro-1,5-naphthyridin-3-ol

2-Amino-7-fluoro-1,5-naphthyridin-3-ol

Katalognummer: B12957243
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: QOXHLRYDBCCJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7-fluoro-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, an amino group at the 2nd position, and a hydroxyl group at the 3rd position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluoropyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-fluoro-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthyridines. These products have significant applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

2-Amino-7-fluoro-1,5-naphthyridin-3-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1,5-naphthyridin-3-ol
  • 2-Amino-7-chloro-1,5-naphthyridin-3-ol
  • 2-Amino-7-bromo-1,5-naphthyridin-3-ol

Uniqueness

Compared to similar compounds, 2-Amino-7-fluoro-1,5-naphthyridin-3-ol exhibits unique properties due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards molecular targets. These properties make it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C8H6FN3O

Molekulargewicht

179.15 g/mol

IUPAC-Name

2-amino-7-fluoro-1,5-naphthyridin-3-ol

InChI

InChI=1S/C8H6FN3O/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6/h1-3,13H,(H2,10,12)

InChI-Schlüssel

QOXHLRYDBCCJKF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=CC(=C(N=C21)N)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.